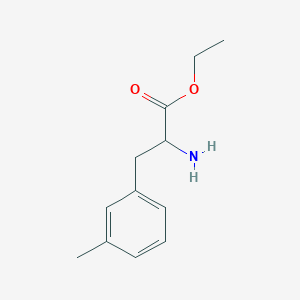![molecular formula C17H22N2O2S B2371793 N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide CAS No. 1798623-38-7](/img/structure/B2371793.png)
N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H22N2O2S and its molecular weight is 318.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Chemical Transformations Research has focused on developing novel synthetic methodologies that leverage the unique structural features of compounds related to "N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide." For instance, the carbamoyl radical-mediated synthesis provides an approach to the biologically important 6-azabicyclo[3.2.1]octane ring system. This method has been shown to produce β-lactams fused to various ring sizes with good yield, demonstrating control over the newly formed dithiocarbamate stereocentre (Betou et al., 2014). Similarly, semipinacol rearrangement of cis-fused β-lactam diols into keto-bridged bicyclic lactams has been developed, offering a novel route to the 6-azabicyclo[3.2.1]octane ring system (Grainger et al., 2012).
Pharmaceutical Intermediates and Nootropic Effects The synthesis of 5-nitromethyl-1-azabicyclo[3.3.0]octane from 1,7-dichloro-4-heptanone under mild conditions leads to the preparation of a useful pharmaceutical intermediate. Subsequent catalytic hydrogenation produces 5-aminomethyl-1-azabicyclo[3.3.0]octane in high yield. This intermediate has been utilized to synthesize piracetam analogues, demonstrating improved cerebral function in pharmacological tests, highlighting the potential for developing nootropic agents (Oka et al., 2000).
Catalysis and Organic Transformations In catalysis, the silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) has been introduced as a new basic catalyst for the efficient synthesis of 4H-benzo[b]pyran derivatives. This showcases the application of azabicyclo[2.2.2]octane derivatives in facilitating one-pot, three-component reactions, leading to the production of complex organic molecules with potential therapeutic applications (Hasaninejad et al., 2011).
特性
IUPAC Name |
N-[4-(3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11(20)18-13-5-3-12(4-6-13)17(21)19-14-7-8-15(19)10-16(9-14)22-2/h3-6,14-16H,7-10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVSPMPRSLKGEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)

![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)


![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)
![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)


